molecular formula C14H22N2O B6615599 1-(2,6-Diisopropylphenyl)-3-methylurea CAS No. 148458-12-2

1-(2,6-Diisopropylphenyl)-3-methylurea

Cat. No.: B6615599
CAS No.: 148458-12-2
M. Wt: 234.34 g/mol
InChI Key: GQHMJQCLGYGDLS-UHFFFAOYSA-N
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Description

1-(2,6-Diisopropylphenyl)-3-methylurea is an organic compound characterized by the presence of a urea functional group attached to a 2,6-diisopropylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diisopropylphenyl)-3-methylurea typically involves the reaction of 2,6-diisopropylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,6-Diisopropylaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diisopropylphenyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,6-Diisopropylphenyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-methylurea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
  • 2,6-Diisopropylphenyl isocyanate
  • 2,6-Diisopropylphenyl-substituted bismuth compounds

Uniqueness

1-(2,6-Diisopropylphenyl)-3-methylurea is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the 2,6-diisopropylphenyl group enhances its steric hindrance, making it less reactive compared to other urea derivatives. This unique feature can be advantageous in applications requiring stability and selectivity.

Properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-9(2)11-7-6-8-12(10(3)4)13(11)16-14(17)15-5/h6-10H,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHMJQCLGYGDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148458-12-2
Record name 1-(2,6-DIISOPROPYLPHENYL)-3-METHYLUREA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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